molecular formula C2H3LiO2S B12663363 Lithium mercaptoacetate CAS No. 22535-44-0

Lithium mercaptoacetate

Cat. No.: B12663363
CAS No.: 22535-44-0
M. Wt: 98.1 g/mol
InChI Key: SGYLFAPYNSPKBJ-UHFFFAOYSA-M
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Description

Lithium Mercaptoacetate, also known as lithium thioglycolate (CAS 22535-44-0), is a lithium salt of mercaptoacetic acid with the molecular formula C2H3LiO2S and a molecular weight of 98.05 g/mol . This compound is of significant interest in specialized research and development fields, particularly in the study of novel materials. Researchers value it for its unique combination of a lithium cation and a thiol-functionalized organic anion. The lithium component makes it a candidate for investigation in advanced energy storage systems, such as the development of innovative polymer or solid composite electrolytes for next-generation lithium-based batteries . The mercaptoacetate moiety offers a reactive thiol group, which is a key functionality in organic synthesis and materials science for forming metal-sulfur bonds or creating self-assembled monolayers. This dual functionality positions this compound as a potential precursor or additive in the design of artificial solid electrolyte interphases (ASEIs), which are critical for stabilizing lithium metal anodes and improving battery safety and cycle life . As a research chemical, it is handled exclusively by qualified professionals in controlled laboratory environments. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

22535-44-0

Molecular Formula

C2H3LiO2S

Molecular Weight

98.1 g/mol

IUPAC Name

lithium;2-sulfanylacetate

InChI

InChI=1S/C2H4O2S.Li/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1

InChI Key

SGYLFAPYNSPKBJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C(=O)[O-])S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium mercaptoacetate can be synthesized through the neutralization of mercaptoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent.

Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptoacetic acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting solution is then concentrated and crystallized to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.

    Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted mercaptoacetates.

Scientific Research Applications

Chemistry: Lithium mercaptoacetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the preparation of metal complexes.

Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the preparation of thiolated biomolecules.

Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the formulation of hair care products, such as hair straighteners and depilatories.

Mechanism of Action

Lithium mercaptoacetate exerts its effects primarily through its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

    Sodium mercaptoacetate: Similar in structure but contains sodium instead of lithium.

    Potassium mercaptoacetate: Similar in structure but contains potassium instead of lithium.

    Calcium mercaptoacetate: Similar in structure but contains calcium instead of lithium.

Uniqueness: Lithium mercaptoacetate is unique due to the presence of lithium, which imparts different chemical properties compared to its sodium, potassium, and calcium counterparts. Lithium ions can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.

Biological Activity

Lithium mercaptoacetate (LiMA) is a lithium salt of mercaptoacetic acid, which has garnered attention due to its potential biological activities and applications in various fields. This article provides a detailed examination of the biological activity of this compound, focusing on its toxicity, biochemical effects, and potential therapeutic uses.

This compound has the molecular formula C2H3LiO2S\text{C}_2\text{H}_3\text{LiO}_2\text{S} and is characterized by the presence of both lithium and mercaptoacetate ions. The compound is soluble in water, which facilitates its biological interactions.

Acute Toxicity Studies

This compound has been classified as acutely toxic. In studies assessing the acute toxicity of various mercaptoacetate salts, it was found that this compound exhibits an LD50 (lethal dose for 50% of the population) ranging from 92 to 229 mg/kg body weight in rodents . Observations included lung hemorrhage and liver discoloration, indicating significant organ stress.

Table 1: Acute Toxicity Data for this compound

Study TypeLD50 (mg/kg bw)Observations
Oral Administration92 - 229Lung hemorrhage, liver discoloration
Dermal Administration>2000Reduced body-weight gain

Biochemical Effects

Biochemical analyses have shown that this compound induces significant changes in blood plasma parameters. In a study involving rats, dose-related increases in fatty acids (36-178% increase), urea (60-70% increase), and lactate (80-107% increase) were observed at doses as low as 60 mg/kg body weight per day. Conversely, decreases in glucose (17-32% decrease) and β-hydroxybutyrate (78-80% decrease) were noted, suggesting an inhibition of β-oxidation of fatty acids leading to hepatic triglyceride accumulation .

Table 2: Biochemical Changes Induced by this compound

ParameterChange (%)Dose (mg/kg bw/day)
Fatty Acids36 - 17860
Urea60 - 7060
Lactate80 - 10760
Glucose-17 - -3260
β-Hydroxybutyrate-78 - -8060

Reproductive Toxicity

In reproductive toxicity studies involving sodium mercaptoacetate (a related compound), no significant effects were observed at lower doses (10 and 20 mg/kg bw/day). However, the lowest observed effect level (LOEL) was determined to be 40 mg/kg bw/day based on liver vacuolation in some subjects. This suggests that while low doses may be safe, higher doses pose risks to reproductive health .

Genotoxicity Studies

Genotoxicity assessments have yielded mixed results. In a micronucleus assay conducted on mouse bone marrow, negative results were reported for most doses up to 360 mg/kg bw; however, positive results were noted at this highest dose for female subjects. This indicates a potential risk for genetic damage at elevated exposure levels .

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